molecular formula C22H27N3O4S B2440166 N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide CAS No. 951472-29-0

N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide

Cat. No. B2440166
CAS RN: 951472-29-0
M. Wt: 429.54
InChI Key: SXLHLXLCPMVHDW-UHFFFAOYSA-N
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Description

“N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide” is a small molecule ABA mimic (AM1) that acts as a potent activator of multiple members of the family of ABA receptors . In Arabidopsis, AM1 activates a gene network that is highly similar to that induced by ABA . Treatments with AM1 inhibit seed germination, prevent leaf water loss, and promote drought resistance .


Molecular Structure Analysis

The crystal structure of AM1 in complex with the PYL2 ABA receptor and the HAB1 PP2C was solved, which revealed that AM1 mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 444.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 6 .

Scientific Research Applications

Novel Nanosized N-Sulfonated Brönsted Acidic Catalyst

A study introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst showed efficiency in promoting one-pot synthesis with excellent yields and could be reused several times without loss of catalytic activity, suggesting its utility in green chemistry and potential pharmaceutical applications O. Goli-Jolodar et al., 2016.

Antimicrobial Evaluation of Sulfonate Derivatives

Another research highlighted the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives. These compounds, including similar structural frameworks to the one , demonstrated significant antimicrobial activity against a range of bacteria and fungi. This study underscores the potential of such compounds in developing new antimicrobial agents A. Fadda et al., 2016.

Synthesis of 3-Arylsulfonylquinoline Derivatives

Research on the synthesis of 3-arylsulfonylquinoline derivatives through tert-butyl hydroperoxide mediated cycloaddition explored a metal-free method for constructing quinoline rings. This method offers a straightforward route to synthesize quinoline derivatives, which are important in pharmaceutical drug development due to their biological activities Liangliang Zhang et al., 2016.

Pro-apoptotic Effects of Sulfonamide Derivatives

A study on the synthesis and pro-apoptotic effects of new sulfonamide derivatives, including activating p38/ERK phosphorylation in cancer cells, indicates the therapeutic potential of sulfonamide-based compounds. These findings are relevant for cancer research, suggesting avenues for developing novel anticancer therapies A. Cumaoğlu et al., 2015.

Copper-catalysed C-H Bond Sulfonylation

Copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides was explored, showcasing a method for selectively modifying quinoline derivatives. This approach highlights the versatility of such compounds in chemical synthesis, providing a pathway for developing compounds with enhanced properties or biological activity Hong-Wen Liang et al., 2015.

Future Directions

The future directions of this compound could involve designing the next generation of ABA-mimicking small molecules, as the AM1 complex crystal structure provides a structural basis for this .

properties

IUPAC Name

N-[4-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-3-5-21(26)23-17-7-10-19(11-8-17)30(28,29)24-18-9-12-20-16(15-18)6-13-22(27)25(20)14-4-2/h7-12,15,24H,3-6,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLHLXLCPMVHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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